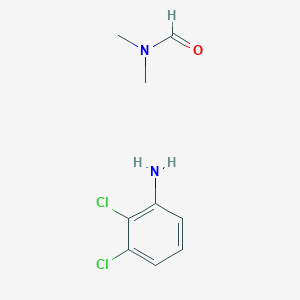
2,3-dichloroaniline;N,N-dimethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloroaniline and N,N-dimethylformamide are two distinct chemical compounds often used in various chemical processes. 2,3-Dichloroaniline is an aniline derivative with two chlorine atoms attached to the benzene ring, while N,N-dimethylformamide is a polar aprotic solvent widely used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dichloroaniline can be synthesized through the chlorination of aniline, followed by purification processes to isolate the desired isomer . The reaction typically involves the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.
N,N-Dimethylformamide is produced industrially by the reaction of dimethylamine with carbon monoxide under high pressure and temperature in the presence of a catalyst
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,3-dichlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
N,N-Dimethylformamide, on the other hand, is known for its role as a solvent and reagent in various organic reactions. It can act as a catalyst and stabilizer in certain reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Dichlorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroaniline is used in the production of dyes, pigments, and optical brighteners. It also serves as a flame retardant for polymers and is involved in the manufacturing of growth regulators and polymer auxiliaries .
N,N-Dimethylformamide is extensively used as a solvent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers. It also plays a role in the synthesis of heterocyclic compounds and as a reagent in various chemical transformations .
Wirkmechanismus
2,3-Dichloroaniline exerts its effects primarily through its interactions with nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, resulting in the formation of various substituted products .
N,N-Dimethylformamide acts as a solvent, stabilizer, and catalyst in chemical reactions. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Another isomer of dichloroaniline with chlorine atoms at the 2 and 4 positions.
2,5-Dichloroaniline: Chlorine atoms at the 2 and 5 positions.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
Uniqueness
2,3-Dichloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atoms affects the compound’s chemical behavior and its suitability for various industrial applications .
N,N-Dimethylformamide is unique for its versatility as a solvent, reagent, and catalyst in organic synthesis. Its ability to stabilize reaction intermediates and facilitate various chemical transformations makes it indispensable in many chemical processes .
Eigenschaften
CAS-Nummer |
676328-10-2 |
|---|---|
Molekularformel |
C9H12Cl2N2O |
Molekulargewicht |
235.11 g/mol |
IUPAC-Name |
2,3-dichloroaniline;N,N-dimethylformamide |
InChI |
InChI=1S/C6H5Cl2N.C3H7NO/c7-4-2-1-3-5(9)6(4)8;1-4(2)3-5/h1-3H,9H2;3H,1-2H3 |
InChI-Schlüssel |
JVXGXCYQBFKUMO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=O.C1=CC(=C(C(=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)
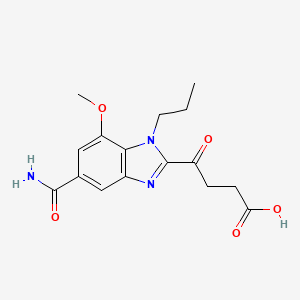
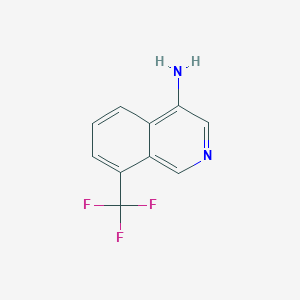
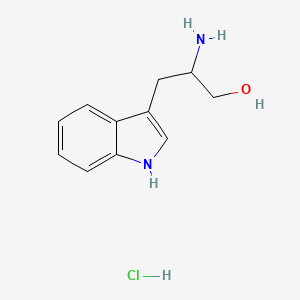
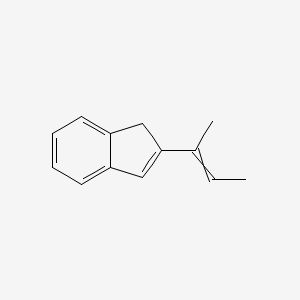
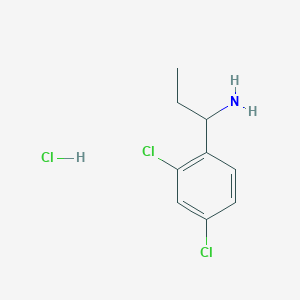
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
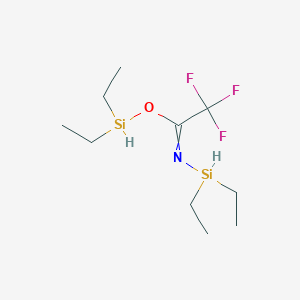
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
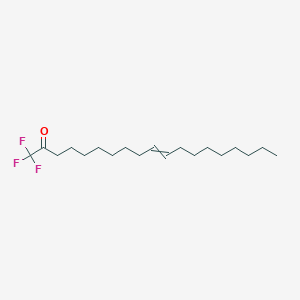
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
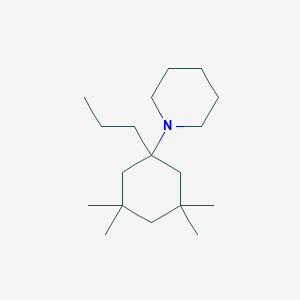
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
